BenchChemオンラインストアへようこそ!

4-Hydroxy-2-methylbenzofuran

Process chemistry Scale-up synthesis Benzofuran annulation

4-Hydroxy-2-methylbenzofuran (2-methyl-1-benzofuran-4-ol, CAS 3610-14-8) is a C9H8O2 benzofuran derivative bearing a phenolic hydroxyl at the 4-position and a methyl substituent at the 2-position of the fused furan ring. With a molecular weight of 148.16 g/mol, a calculated LogP of 2.45, a topological polar surface area (PSA) of 33.37 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, this compound occupies a physicochemically distinct niche among monohydroxy-2-methylbenzofuran positional isomers.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Cat. No. B8704382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylbenzofuran
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2O1)O
InChIInChI=1S/C9H8O2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,10H,1H3
InChIKeyDXMHWTUWSSJRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylbenzofuran (CAS 3610-14-8): Core Scaffold Identity and Procurement Context


4-Hydroxy-2-methylbenzofuran (2-methyl-1-benzofuran-4-ol, CAS 3610-14-8) is a C9H8O2 benzofuran derivative bearing a phenolic hydroxyl at the 4-position and a methyl substituent at the 2-position of the fused furan ring [1]. With a molecular weight of 148.16 g/mol, a calculated LogP of 2.45, a topological polar surface area (PSA) of 33.37 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, this compound occupies a physicochemically distinct niche among monohydroxy-2-methylbenzofuran positional isomers . The scaffold has attracted significant industrial attention: a SciFinder search revealed over 2,000 unique 2-methylbenzofuran-containing compounds prepared over three decades, with one analog (trioxysalen) reaching clinical use, underscoring the pharmaceutical relevance of this chemotype [2]. The 4-hydroxy substitution pattern is synthetically non-trivial to access relative to the 5- and 6-hydroxy isomers, a fact that directly impacts procurement strategy and cost-of-goods considerations for scale-up programs.

Why 4-Hydroxy-2-methylbenzofuran Cannot Be Interchanged with Its 5-Hydroxy or 6-Hydroxy Positional Isomers


Although 4-hydroxy-, 5-hydroxy-, and 6-hydroxy-2-methylbenzofuran share identical molecular formulae (C9H8O2) and nearly identical calculated LogP and PSA values, their synthetic accessibility, regiochemical reactivity, and hydrogen-bonding geometry diverge substantially . The 4-OH isomer positions the phenolic hydroxyl peri to the furan oxygen, creating an intramolecular hydrogen-bonding environment fundamentally different from the 5-OH and 6-OH congeners, with predicted pKa differences of approximately 0.4 log units (benzofuran-4-ol pKa ~8.87–9.04 vs. benzofuran-5-ol pKa ~9.27–9.46) that alter ionization state at physiological pH [1]. More critically for procurement, the 4-hydroxy isomer cannot be obtained via direct electrophilic substitution of 2-methylbenzofuran—which favors the 5-position—and instead requires dedicated synthetic strategies such as Sonogashira-cyclization of 2-iodoresorcinols or BBr₃-mediated demethylation of the 4-methoxy precursor [2]. These route-specific constraints mean that simply sourcing a different hydroxy-2-methylbenzofuran isomer as a drop-in replacement is not chemically feasible without altering downstream reactivity, biological target engagement, or scale-up economics.

Quantitative Differentiation Evidence for 4-Hydroxy-2-methylbenzofuran Against Closest Analogs


Kilogram-Scale Sonogashira-Cyclization Route Outperforms Classical Stobbe Condensation by 1.6-Fold in Isolated Yield

The Pfizer process chemistry team (Berliner et al., OPRD 2010) developed a Sonogashira-cyclization route employing 2-iodoresorcinol methyl ester and propyne gas to access 4-hydroxy-2-methylbenzofuran-6-carboxylic acid ester, the key synthetic intermediate incorporating the target scaffold. This route achieved 64–75% isolated yield on smaller batches, 62% yield on 400 g scale (with residual Pd reduced to 49 ppm without chromatography), and 68% combined yield across three 1.67 kg campaigns [1]. In contrast, the classical three-step Stobbe condensation route (5-methylfurfural + diethyl succinate → acid 2 → Friedel-Crafts cyclization → deprotection) delivered only 40–60% yield of the Stobbe step alone, with complicated workup and isolation problems that rendered the route unsuitable beyond 100 g lots [1]. The Sonogashira approach also eliminated the need for chromatographic purification and metal-scavenging agents, as propyne-derived oligomers and polymers efficiently co-precipitated Pd and Cu residues during workup [1]. For the parent 4-hydroxy-2-methylbenzofuran (without the 6-carboxylate), a complementary route via BBr₃-mediated demethylation of 4-methoxy-2-methylbenzofuran in dichloromethane delivers 91% yield over 24 h, providing a high-yielding access point from a commercially available protected precursor [2].

Process chemistry Scale-up synthesis Benzofuran annulation

Regiochemical Access: Iodoresorcinol Strategy Uniquely Delivers the 4-Hydroxy Isomer Inaccessible via Direct Benzofuran Electrophilic Substitution

The 4-hydroxy substitution pattern on the benzofuran core presents a regiochemical challenge not shared by its 5-hydroxy and 6-hydroxy counterparts. Direct electrophilic substitution (nitration, bromination, azo coupling) of 2-methylbenzofuran occurs preferentially at the 5-position, and 5-hydroxy-2-methylbenzofuran derivatives are readily accessed via this classical approach [1]. The 4-position is electronically deactivated toward electrophilic attack due to the adjacent furan oxygen. The Sonogashira-cyclization strategy with 2-iodoresorcinols bypasses this limitation entirely: the resorcinol precursor pre-installs hydroxyl groups at positions equivalent to the 4- and 6-positions of the final benzofuran, and cyclization after alkyne coupling regioselectively forms the furan ring at the ortho-iodo position, guaranteeing the 4-hydroxy product [2]. This strategy was explicitly developed at Pfizer because alternative routes—Suzuki coupling of allylboronates to resorcinol bromide (low yielding), direct alkylation (ineffective, required phenol protection), and Claisen rearrangement (proceeded with undesired regioselectivity)—all failed to provide viable access to the 4-hydroxy scaffold [2]. The 5-hydroxy and 6-hydroxy isomers do not require this specialized strategy and can be sourced through more conventional benzofuran chemistry, making the 4-OH isomer a distinct procurement challenge with fewer commercial suppliers and higher synthetic complexity.

Regioselective synthesis Resorcinol chemistry Positional isomer control

Predicted pKa Differential of ~0.4 Log Units Between 4-OH and 5-OH Benzofuran Isomers Alters Ionization at Physiological pH

The position of the hydroxyl group on the benzofuran scaffold modulates the phenolic pKa through differential electronic environments. For the des-methyl parent compounds, benzofuran-4-ol exhibits a ChemAxon-predicted pKa of 8.87 (strongest acidic), while benzofuran-5-ol is predicted at pKa 9.27 ± 0.40—a difference of approximately 0.4 log units [1]. The 2-methyl substituent, being weakly electron-donating, is expected to slightly increase the pKa of both isomers while preserving the relative offset. At physiological pH (7.4), this pKa difference translates to distinct ionization profiles: the 4-OH isomer (pKa ~8.87) will be approximately 3.4% ionized, whereas the 5-OH isomer (pKa ~9.27) will be approximately 1.3% ionized—a 2.6-fold difference in the fraction of deprotonated (phenolate) species [1]. Additionally, the peri relationship between the 4-OH and the furan oxygen creates an intramolecular hydrogen-bonding geometry unavailable to the 5-OH and 6-OH isomers, which may influence both the compound's LogD at a given pH and its molecular recognition properties in biological targets . While the calculated LogP (2.4468) and PSA (33.37 Ų) are identical for the 4-OH and 5-OH isomers, the boiling point of the 6-OH isomer (133.2 ± 10.0 °C at 760 mmHg) differs markedly from that of the 5-OH isomer (269.4 ± 20.0 °C), indicating that positional isomerism measurably impacts bulk physical properties relevant to purification and formulation .

Physicochemical profiling pKa prediction Hydrogen bonding

Industrial Validation: Pfizer Kilo-Lab Process Development Confirms 4-Hydroxy-2-methylbenzofuran Scaffold as a Drug Discovery Priority Intermediate

The selection of 4-hydroxy-2-methylbenzofuran-6-carboxylic acid ester as the target of a dedicated Pfizer process chemistry campaign—spanning reaction screening, computational propyne solubility modeling (COSMOtherm), hydrogenation equipment adaptation, and three independent 1.67 kg scale-up runs—constitutes de facto industrial validation of this scaffold's pharmaceutical relevance [1]. The process development effort, published in Organic Process Research & Development, spanned screening of seven solvents and multiple bases, identification of DMAc as the optimal solvent for propyne dissolution, development of a four-cycle propyne purge protocol to achieve ~13 wt% propyne saturation, and a scavenger-free isolation sequence achieving 49 ppm residual Pd on 400 g scale [1]. This level of process investment is reserved for intermediates destined for advanced lead optimization or preclinical development. The broader 2-methylbenzofuran chemotype is pharmacologically established: a SciFinder search identified over 2,000 unique 2-methylbenzofuran compounds, and trioxysalen (a 2-methylbenzofuran-containing psoralen) is in clinical use for phototherapy of vitiligo and hand eczema [2]. The 6-carboxylate ester derivative of 4-hydroxy-2-methylbenzofuran has been explicitly linked to pharmaceutical applications as a versatile building block for creating diverse bioactive molecules [3].

Pharmaceutical intermediate Process validation Industrial scale-up

High-Impact Application Scenarios for 4-Hydroxy-2-methylbenzofuran Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Regiochemically Defined Hydroxybenzofuran Building Blocks

When conducting structure-activity relationship (SAR) exploration around the hydroxy-2-methylbenzofuran chemotype, the 4-OH isomer provides a synthetically validated entry point with demonstrated kilogram-scale accessibility via the Pfizer Sonogashira-cyclization process [1]. Researchers should procure the 4-OH isomer specifically when the SAR hypothesis involves: (a) intramolecular hydrogen bonding between the 4-OH and the furan oxygen affecting target binding conformation; (b) differential ionization at physiological pH (predicted ~2.6-fold more ionized than the 5-OH isomer) impacting cellular permeability or solubility; or (c) the need for a scaffold with published industrial process validation to derisk potential lead optimization scale-up. The 5-OH and 6-OH isomers, while commercially available, lack comparable published process development and cannot serve as direct substitutes when the 4-position hydroxyl geometry is pharmacophorically required [1].

Process Chemistry Scale-Up Programs Building on Validated Kilogram-Scale Methodology

For process chemistry teams tasked with developing scalable synthetic routes to benzofuran-containing pharmaceutical intermediates, 4-hydroxy-2-methylbenzofuran (as its 6-carboxylate ester) is uniquely positioned as the only monohydroxy-2-methylbenzofuran isomer with a published, peer-reviewed kilogram-scale process in the reputable journal Organic Process Research & Development [1]. The Berliner et al. (2010) protocol provides: (a) detailed reaction screening data across seven solvents and multiple bases; (b) computational propyne solubility modeling (COSMOtherm) to guide solvent selection; (c) a validated hydrogenation-equipment-based propyne delivery method avoiding hazardous cryoloading; (d) a chromatography-free workup achieving 49 ppm residual Pd; and (e) demonstrated reproducibility across three independent 1.67 kg campaigns (68% combined yield) [1]. Programs requiring multi-kilogram quantities should prioritize this scaffold over untested positional isomers to minimize process development timeline and technical risk.

Synthetic Methodology Development Leveraging the Unique 4-Hydroxy Regiochemistry of Iodoresorcinol-Derived Benzofurans

The 2-iodoresorcinol Sonogashira-cyclization strategy that delivers 4-hydroxy-2-methylbenzofuran is broadly applicable to diverse terminal alkynes, as demonstrated by the substrate scope evaluation in the Pfizer study [1]. This generality makes 4-hydroxy-2-methylbenzofuran valuable as a benchmark substrate for developing new benzofuran annulation methodologies, particularly those targeting the synthetically challenging 4-hydroxy substitution pattern. The compound can also be accessed in 91% yield via BBr₃-mediated demethylation of commercially available 4-methoxy-2-methylbenzofuran, providing a convenient two-step entry for methodology studies [2]. Researchers investigating new catalytic systems for benzofuran synthesis should use this compound as a reference standard, given its well-characterized synthetic provenance and the existence of a published multi-kilogram benchmark process against which new methods can be quantitatively compared.

Physicochemical and Biophysical Studies Requiring Positionally Defined Hydrogen-Bond Donor/Acceptor Architecture

The 4-hydroxy-2-methylbenzofuran scaffold offers a defined, rigid hydrogen-bonding architecture (one H-bond donor at position 4, two H-bond acceptors including the furan oxygen) with the 4-OH positioned peri to the furan oxygen, enabling intramolecular hydrogen bonding that is geometrically impossible for the 5-OH and 6-OH isomers [1]. This makes the compound suitable as a probe molecule in biophysical studies of hydrogen-bonding preferences, as a model substrate in spectrophotometric pKa determination of benzofuran phenols, and as a comparator in computational studies of tautomeric equilibria and ionization behavior. The experimentally observed LogP of 2.45 and PSA of 33.37 Ų place this compound within drug-like chemical space, making it relevant for physicochemical profiling panels in drug discovery settings [2].

Quote Request

Request a Quote for 4-Hydroxy-2-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.